3-Bromo-4-chlorobenzylamine
Overview
Description
3-Bromo-4-chlorobenzylamine is an organic compound with the molecular formula C7H7BrClN. It is a derivative of benzylamine, where a bromine atom is attached to the third carbon and a chlorine atom to the fourth carbon of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-chlorobenzylamine can be synthesized through several methods, including the bromination and chlorination of benzylamine. One common approach involves the reaction of benzylamine with bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. This involves the initial formation of benzylamine, followed by selective halogenation to introduce the bromine and chlorine atoms. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorobenzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of 3-bromo-4-chlorobenzaldehyde or 3-bromo-4-chlorobenzoic acid.
Reduction: Production of 3-bromo-4-chlorobenzyl alcohol.
Substitution: Generation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-chlorobenzylamine is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 3-Bromo-4-chlorobenzylamine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
3-Bromo-4-chlorobenzylamine is similar to other halogenated benzylamines, such as 2-bromo-4-chlorobenzylamine and 3-bromo-2-chlorobenzylamine. its unique substitution pattern on the benzene ring gives it distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.
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Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDDWYNMBRTBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727982 | |
Record name | 1-(3-Bromo-4-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849367-49-3 | |
Record name | 1-(3-Bromo-4-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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